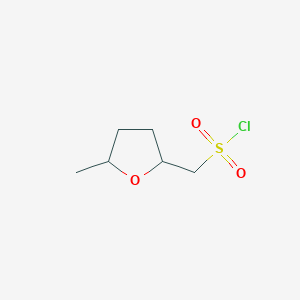![molecular formula C13H19N3O2 B2749881 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone CAS No. 2034555-53-6](/img/structure/B2749881.png)
1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazine . It has been identified as a new HBV capsid assembly modulator . The compound is part of a series of derivatives that were designed, synthesized, and evaluated for their anti-HBV activity .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a cyclopropyl group, a dihydropyrazolo[1,5-a]pyrazine core, and an ethoxyethanone group . Further analysis would require more specific data.Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
Shuwen Xue and colleagues (2016) demonstrated a Brönsted acid-mediated annulation process for synthesizing 1,3,5-trisubstituted pyrazoles from 1-cyanocyclopropane-1-carboxylates and arylhydrazines. This method offers a novel pathway to access structurally diverse pyrazole derivatives efficiently (Xue et al., 2016).
Cycloaddition and Ring Transformation Reactions
Research by G. Sathishkannan et al. (2017) explored the nucleophilic ring-opening reactions of trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates with hydrazines, leading to the formation of dihydropyrazoles or cyclopropane-fused pyridazinones depending on the reaction conditions. This study highlights the potential for creating complex heterocyclic structures with complete regio- and diastereoselectivity (Sathishkannan et al., 2017).
Heterogeneous Catalysis in Organic Synthesis
B. Maleki and S. S. Ashrafi (2014) developed an environmentally benign method using NH4H2PO4/Al2O3 as a catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. This approach underscores the significance of employing easily available and eco-friendly catalysts for the efficient synthesis of heterocyclic compounds (Maleki & Ashrafi, 2014).
Electrocyclic Reactions and Syntheses of Isoxazoles
M. Yamauchi et al. (1996) reported on the conversion of ethoxydihydropyrans to 4-cyanoethylisoxazoles, demonstrating the potential of utilizing ethoxydihydropyrans for the regioselective synthesis of isoxazole derivatives. This research provides insights into the versatility of cycloaddition reactions for constructing nitrogen-containing heterocycles (Yamauchi et al., 1996).
Wirkmechanismus
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions . It participates in the modulation of synaptic transmission and neuronal excitability in the CNS by binding to glutamate .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site of the receptor, influencing the receptor’s response to its ligand. In this case, the compound reduces the receptor’s response to glutamate .
Biochemical Pathways
The compound affects the glutamatergic system in the CNS, which is one of the neurotransmitter systems that play a key role in several brain functions . The activation of mGluR2 by glutamate engages intracellular signaling partners, leading to various cellular events .
Pharmacokinetics
Similar compounds have been reported to exhibit excellent anti-hbv activity, low cytotoxicity, and acceptable oral pk profiles .
Result of Action
The compound’s action as a negative allosteric modulator of mGluR2 can potentially be useful in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The compound 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-ethoxyethanone interacts with the mGluR2, a G-protein-coupled receptor that plays a key role in several brain functions . The compound acts as a negative allosteric modulator, meaning it decreases the receptor’s activity .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the mGluR2 receptor . By modulating the activity of this receptor, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the mGluR2 receptor and modulating its activity . This can lead to changes in gene expression and cellular signaling, potentially influencing a variety of biological processes .
Eigenschaften
IUPAC Name |
1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-ethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-9-13(17)15-5-6-16-11(8-15)7-12(14-16)10-3-4-10/h7,10H,2-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMNMXBYSLRPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN2C(=CC(=N2)C3CC3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2749799.png)


![1-[(2,4-Dimethoxyphenyl)methyl]-1-(4-iodophenyl)-3-phenylthiourea](/img/structure/B2749803.png)

![2-(5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2749806.png)

![[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B2749809.png)
![9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749812.png)
![Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B2749813.png)

![(4-chlorophenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2749817.png)


